7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

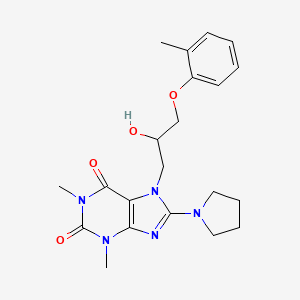

This compound is a substituted xanthine derivative characterized by:

- Position 1 and 3: Methyl groups, common in xanthine-based pharmaceuticals (e.g., theophylline).

- Position 7: A 2-hydroxy-3-(o-tolyloxy)propyl chain.

- Position 8: A pyrrolidin-1-yl group, a cyclic secondary amine that may influence receptor binding or enzyme inhibition via hydrogen bonding or steric effects.

Properties

IUPAC Name |

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O4/c1-14-8-4-5-9-16(14)30-13-15(27)12-26-17-18(22-20(26)25-10-6-7-11-25)23(2)21(29)24(3)19(17)28/h4-5,8-9,15,27H,6-7,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCUOZOGXAOCRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N4CCCC4)N(C(=O)N(C3=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine family. Its complex structure suggests potential for various biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

The molecular formula of the compound is with a molecular weight of approximately 441.5 g/mol. The structure includes:

- A purine core which is crucial for biological activity.

- Hydroxy and tolyloxy substituents that may influence solubility and receptor interactions.

- A pyrrolidine moiety that could enhance binding to biological targets.

The biological activity of this compound has been attributed to several mechanisms:

- Adenosine Receptor Modulation : The purine structure suggests it may interact with adenosine receptors (A1, A2A, A2B, and A3), which are involved in various physiological processes including neurotransmission and inflammation.

- Anticonvulsant Properties : Preliminary studies indicate potential anticonvulsant effects. Compounds with similar structures have shown efficacy in reducing seizure activity through modulation of sodium channels and GABAergic systems .

- Neuroprotective Effects : The compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders.

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound:

- In vitro Studies : Cell-based assays demonstrated that the compound can inhibit cell proliferation in certain cancer cell lines, suggesting potential anticancer properties.

- In vivo Studies : Animal models have shown that administration of the compound can lead to significant reductions in seizure frequency compared to control groups .

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

- Study on Anticonvulsants : A study investigated derivatives of purine compounds for their anticonvulsant activity. Results indicated that modifications at the 8-position (similar to our compound) enhanced efficacy against seizures .

- Neuroprotective Agents : Research into neuroprotective agents has highlighted the role of purines in mitigating neuroinflammation. Compounds with structural similarities were found to reduce markers of oxidative stress in neuronal cultures .

Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticonvulsant | Sodium channel modulation |

| Similar Purine Derivative | Anticancer | Inhibition of cell proliferation |

| Related Neuroprotective Agent | Neuroprotective | Reduction of oxidative stress |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions at Position 8

Key Structural and Functional Differences

Key Observations :

- Pyrrolidin-1-yl vs. Hydrazinyl (TC227) : The cyclic amine in the target compound may enhance metabolic stability compared to TC227’s hydrazine group, which could be prone to oxidation .

- Pyrrolidin-1-yl vs. Pyridinyloxy (3m) : The electron-rich pyrrolidine may favor interactions with polar enzyme pockets, while 3m’s halogenated pyridine enhances electrophilic reactivity .

Substitutions at Position 7

Impact of Phenoxy vs. o-Tolyloxy Groups

Key Observations :

- The o-tolyloxy group in the target compound increases hydrophobicity compared to phenoxy analogs, which may enhance tissue absorption but reduce solubility. This modification could optimize pharmacokinetics for specific targets (e.g., peripheral enzymes over CNS receptors) .

Functional Group Modifications in Related Purine-Diones

Activity Against Enzymes and Receptors

Key Observations :

- The pyrrolidin-1-yl group in the target compound lacks the electrophilic character of TC227’s hydrazinyl group, suggesting divergent enzyme targets.

- Compared to Bamifylline, the absence of a phenylmethyl group at position 8 may reduce adenosine A1 affinity but improve selectivity for other receptors .

Research Findings and Implications

Halogenated or trifluoromethyl groups (e.g., 3m) enhance electrophilic reactivity but may introduce toxicity risks .

Therapeutic Potential: Structural parallels to Bamifylline suggest possible bronchodilatory or anti-inflammatory applications . Lack of CNS activity in pyridinyloxy-substituted analogs (e.g., 3m) indicates the target compound may also avoid central side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.